
4-Chloro-3-fluoro-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoro-5-nitropyridine is a heterocyclic aromatic compound that contains nitrogen in its ring structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of chloro, fluoro, and nitro substituents on the pyridine ring imparts distinct reactivity and stability characteristics to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-chloro-3-fluoropyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another approach includes the halogenation of 3-fluoro-5-nitropyridine using chlorine gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of 4-Chloro-3-fluoro-5-nitropyridine often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases are commonly used.
Reduction: Hydrogen gas with Pd/C, sodium borohydride, and other reducing agents.
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with different functional groups.
Reduction: 4-Chloro-3-fluoro-5-aminopyridine.
Oxidation: Various oxidized pyridine derivatives.
Scientific Research Applications
4-Chloro-3-fluoro-5-nitropyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-5-nitropyridine is primarily determined by its ability to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can engage in halogen bonding and other interactions with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Chloro-3-fluoropyridine: Lacks the nitro group, resulting in different reactivity and applications.
3-Fluoro-5-nitropyridine:
4-Chloro-5-nitropyridine: Lacks the fluoro group, leading to variations in its properties and applications.
Uniqueness: 4-Chloro-3-fluoro-5-nitropyridine is unique due to the combination of chloro, fluoro, and nitro substituents on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H2ClFN2O2 |
|---|---|
Molecular Weight |
176.53 g/mol |
IUPAC Name |
4-chloro-3-fluoro-5-nitropyridine |
InChI |
InChI=1S/C5H2ClFN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H |
InChI Key |
JBCJEJGMOPZAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11793644.png)
![5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11793645.png)
![Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11793647.png)


![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)
![2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11793680.png)


![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)

